molecular formula C23H18FNO4S B2871352 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one CAS No. 1021265-27-9

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2871352
CAS No.: 1021265-27-9
M. Wt: 423.46
InChI Key: YGVMPZUPCQYTOZ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one (CAS 1021265-27-9) is a specialized organic compound with a molecular formula of C23H18FNO4S and a molecular weight of 423.46 g/mol . This chemical features a complex pyrrol-2-one core structure that is substituted with 4-fluorophenyl, phenyl, and 4-methylbenzenesulfonyl (tosyl) groups, making it a valuable building block in medicinal chemistry and drug discovery research . Its structural complexity, particularly the presence of the sulfonyl group, suggests potential applications as an intermediate in the synthesis of more complex molecules for pharmaceutical testing . Researchers can procure this compound with a guaranteed purity of 90% or higher, available in various quantities to suit different research scales . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-1-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-15-7-13-19(14-8-15)30(28,29)22-20(16-9-11-17(24)12-10-16)25(23(27)21(22)26)18-5-3-2-4-6-18/h2-14,20,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVMPZUPCQYTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolone intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to remove the tosyl group or to modify the pyrrolone ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to the removal of the tosyl group.

Scientific Research Applications

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and development.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity, while the hydroxy and tosyl groups can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a pyrrol-2-one core with analogs but differs in substituent patterns, which critically influence physicochemical and biological properties. Below is a systematic comparison:

Table 1: Substituent Comparison of Pyrrol-2-one Derivatives

Position Target Compound Analog 1 () Analog 2 ()
1 Phenyl 3-Pyridinylmethyl 2-Furylmethyl
3 Hydroxy Hydroxy Hydroxy
4 4-Methylbenzenesulfonyl 4-Methoxybenzoyl 3-Fluoro-4-methylbenzoyl
5 4-Fluorophenyl 4-Fluorophenyl 4-Hydroxyphenyl

Key Findings

Position 1 Modifications: The phenyl group in the target compound contrasts with the 3-pyridinylmethyl (Analog 1) and 2-furylmethyl (Analog 2) groups.

Position 4 Substituents: The 4-methylbenzenesulfonyl group in the target compound is a strong electron-withdrawing moiety, which may increase metabolic stability compared to the 4-methoxybenzoyl (Analog 1) or 3-fluoro-4-methylbenzoyl (Analog 2) groups. Sulfonyl groups are known to improve pharmacokinetic profiles in drug candidates . Analog 2’s 3-fluoro-4-methylbenzoyl group introduces steric hindrance and lipophilicity, possibly affecting target binding selectivity .

Position 5 Aromatic Groups: The 4-fluorophenyl group (target and Analog 1) is associated with enhanced membrane permeability due to fluorine’s electronegativity and small size.

Crystallographic Validation :

  • Structural determinations of analogs (e.g., Analog 1) use SHELXL for refinement, ensuring accuracy in bond lengths and angles . The target compound’s sulfonyl group may induce distinct crystal packing compared to carbonyl-containing analogs .

Research Implications and Limitations

  • Pharmacological Potential: While direct activity data for the target compound are absent, its sulfonyl group and fluorophenyl motif suggest utility in designing protease or kinase inhibitors, leveraging electron-withdrawing effects for enhanced binding .
  • Synthetic Challenges : The 4-methylbenzenesulfonyl group may complicate synthesis due to steric demands, contrasting with the more straightforward acylations in Analog 1 and 2 .
  • Validation Gaps : Structural studies of the target compound are inferred from methods like SHELX , but experimental validation (e.g., X-ray diffraction) is required to confirm conformational details.

Biological Activity

5-(4-Fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C23H22FNO4S, with a molecular weight of approximately 423.46 g/mol. Its structure features a pyrrolidine ring substituted with various functional groups, enhancing its versatility for biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may act as an antagonist for Formyl Peptide Receptor 1 (FPR1), which is implicated in inflammatory responses and innate immunity modulation . The compound's ability to inhibit intracellular calcium mobilization in leukocytes suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including the compound . For instance, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 8 μg/mL . The structural characteristics of these compounds, including electron-withdrawing groups, enhance their antimicrobial efficacy.

Antagonist Activity

Research has demonstrated that this compound exhibits competitive antagonist activity at FPR1, inhibiting fMLF-induced chemotaxis and adhesion in human neutrophils. This property positions it as a candidate for developing new anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntibacterialMIC against MRSA: 8 μg/mL
FPR1 AntagonismInhibition of calcium mobilization
Chemotaxis InhibitionReduced neutrophil migration

Case Study 1: FPR1 Antagonism

A study evaluated various 1H-pyrrol-2(5H)-one analogs for their ability to act as FPR1 antagonists. The most active compounds inhibited calcium flux and chemotaxis in neutrophils effectively. The structural analysis indicated that modifications to the pyrrolidine ring significantly influenced their antagonistic potency .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were tested against various bacterial strains. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could lead to enhanced bioactivity .

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